5,10-Dimethylphenophosphazinine 10-oxide
Description
5,10-Dimethylphenophosphazinine 10-oxide is a heterocyclic phosphorus compound featuring a phenophosphazinine core with methyl substituents at positions 5 and 10 and an oxygen atom at the phosphorus center. It is synthesized via the reaction of diphenylamine (Ph₂NH) with phosphorus trichloride (PCl₃), followed by oxidation with peracetic acid . Key structural features include a tautomeric equilibrium between enol and keto forms, which influences its reactivity and stability . The compound exhibits applications in materials science, particularly as a precursor for functionalized derivatives used in optoelectronic devices .
Properties
CAS No. |
58943-97-8 |
|---|---|
Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
5,10-dimethylphenophosphazinine 10-oxide |
InChI |
InChI=1S/C14H14NOP/c1-15-11-7-3-5-9-13(11)17(2,16)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI Key |
ZKDNNHOQNYSGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethylphenophosphazinine 10-oxide typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures, followed by oxidation. The reaction conditions often include:
Temperature: Around 210°C
Oxidizing Agent: Water or other suitable oxidizing agents
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process generally includes:
Reactant Handling: Safe handling and precise measurement of diphenylamine and phosphorus trichloride
Reaction Control: Monitoring temperature and reaction time to optimize the yield
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dimethylphenophosphazinine 10-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Reduction to lower oxidation states
Substitution: Replacement of functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products:
Oxidation Products: Higher oxides
Reduction Products: Reduced forms of the compound
Substitution Products: Compounds with substituted functional groups
Scientific Research Applications
Chemistry: 5,10-Dimethylphenophosphazinine 10-oxide is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5,10-Dimethylphenophosphazinine 10-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in oxidative stress responses or interact with cellular receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Physicochemical and Functional Properties
Thermal Stability and Reactivity
- 5,10-Dimethylphenophosphazinine 10-Oxide: Exhibits tautomerism (enol ↔ keto), enhancing its reactivity in nucleophilic substitutions. Melting points vary depending on substituents (e.g., 10-methoxy derivative: 226.59°C) .
- DOPO: High thermal stability (>300°C), making it suitable as a flame retardant. Reacts reversibly with methanol, enabling modular derivatization .
- Phenothiazine Derivatives: Lower thermal stability compared to phosphorus analogues due to weaker S=O bonds. S–O bond distances (~1.471 Å) are longer than P=O bonds in phenophosphazinine oxides .
Key Research Findings and Contradictions
Synthetic Efficiency: Traditional synthesis of 5,10-dihydrophenophosphazinine 10-oxide yields 27–45% , while a one-step method improves yield to 40–50% and reduces reaction time .
Byproduct Formation : The reaction of Ph₂NH with PCl₃ produces spirophosphonium chloride as a byproduct, complicating purification .
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